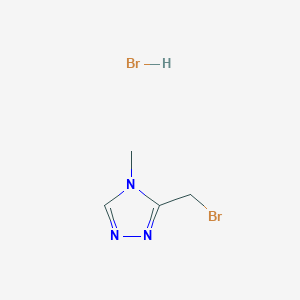
3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block . It’s a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
An efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide has been reported, which used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield . This method is environmentally friendly and suitable for large-scale industrial production .
Molecular Structure Analysis
The molecular formula of 3-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr and its molecular weight is 252.94 .
Physical And Chemical Properties Analysis
3-(Bromomethyl)pyridine hydrobromide is a solid at 20°C . Its melting point ranges from 150 to 155°C .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Triazole derivatives, including those related to "3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide," have been a focal point in the development of novel chemical entities due to their versatile chemical properties. The synthesis and alkylation reactions of 1,2,4-triazoles demonstrate their utility in creating a wide range of compounds with potential applications in medicinal chemistry and materials science. For instance, the alkylation, amino(hydroxy)methylation, and cyanoethylation of 1,2,4-triazole-3-thiols have afforded new 3-sulfanyl-1,2,4-triazoles with high yields, showcasing the reactivity and functionalization potential of these compounds (Kaldrikyan et al., 2016). Additionally, the synthesis of dibromo-triazoles and their subsequent amination reveals the structural diversity that can be achieved with triazole scaffolds, further underlining their importance in synthetic chemistry (Yu et al., 2014).
Biological Activities
The triazole core structure is prevalent in compounds with varied biological activities. New triazole and triazolothiadiazine derivatives have been synthesized and evaluated as antimicrobial agents. The creation of such compounds highlights the triazole's role in developing new therapeutic agents with potential application in treating microbial infections (Kaplancikli et al., 2008). Moreover, the exploration of 1,2,4-triazole and 1,3,4-thiadiazole derivatives for their pharmacological properties, including their effect on the central nervous system (CNS) in mice, further demonstrates the triazole's utility in medicinal chemistry and drug discovery (Maliszewska-Guz et al., 2005).
Materials Science Applications
Triazole derivatives have also found applications in materials science, particularly in the development of corrosion inhibitors for metals. The adsorption behavior of 4H-1,2,4-triazole derivatives on mild steel surfaces in molar hydrochloric acid illustrates the potential of these compounds in protecting metals from corrosion, which is crucial for industrial applications (Bentiss et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
3-(bromomethyl)-4-methyl-1,2,4-triazole;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.BrH/c1-8-3-6-7-4(8)2-5;/h3H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMWQVVPSNCDFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1417566-92-7 |
Source


|
| Record name | 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1379761.png)









![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)
